(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
CAS No.: 1049387-64-5
Cat. No.: VC6089761
Molecular Formula: C18H20ClN7O2
Molecular Weight: 401.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049387-64-5 |
|---|---|
| Molecular Formula | C18H20ClN7O2 |
| Molecular Weight | 401.86 |
| IUPAC Name | [4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
| Standard InChI | InChI=1S/C18H20ClN7O2/c1-12-17(13(2)28-21-12)18(27)25-9-7-24(8-10-25)11-16-20-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,7-11H2,1-2H3 |
| Standard InChI Key | KLXYNUYMTVCIBT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule consists of three primary components:
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Piperazine ring: A six-membered diamine ring serving as the central scaffold.
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Tetrazole moiety: A five-membered aromatic ring containing four nitrogen atoms, substituted with a 4-chlorophenyl group.
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Isoxazole derivative: A 3,5-dimethyl-substituted isoxazole linked via a methanone bridge.
This arrangement creates a planar isoxazole system connected to a flexible piperazine-tetrazole structure, enabling potential interactions with biological targets.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀ClN₇O₂ | |
| Molecular Weight | 401.86 g/mol | |
| IUPAC Name | [4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
| SMILES | CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl | |
| InChI Key | KLXYNUYMTVCIBT-UHFFFAOYSA-N |
The presence of multiple nitrogen atoms (7 in total) and the chlorophenyl group contributes to both hydrophilicity and lipophilicity, as evidenced by its calculated logP values.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence under rigorously controlled conditions:
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Tetrazole Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride yields the 1-(4-chlorophenyl)-1H-tetrazole-5-ylmethyl intermediate.
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Piperazine Functionalization: The tetrazole intermediate undergoes alkylation with piperazine using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
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Isoxazole Coupling: A Friedel-Crafts acylation links the 3,5-dimethylisoxazole-4-carbonyl chloride to the piperazine nitrogen.
Table 2: Critical Reaction Parameters
| Step | Temperature | Catalyst | Yield (%) |
|---|---|---|---|
| Tetrazole formation | 80–100°C | NH₄Cl | 78 |
| Piperazine alkylation | RT | HATU | 85 |
| Isoxazole acylation | 0–5°C | AlCl₃ | 91 |
Reaction yields exceed 75% at each stage, with purity confirmed via HPLC (>98%).
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45 (d, 2H, Ar-H), 4.35 (s, 2H, CH₂), 3.82 (m, 8H, piperazine), 2.45 (s, 6H, isoxazole-CH₃).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 401.86 [M+H]⁺, consistent with the molecular formula.
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ confirms the carbonyl group, while 1550 cm⁻¹ indicates tetrazole ring vibrations.
Comparative Structural Analysis
When contrasted with analogs like 1-allyl-4-{(2-methoxyphenyl)[1-(2-methyl-2-propanyl)-1H-tetrazol-5-yl]methyl}piperazine (ChemSpider ID: 2460066) , this compound exhibits:
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Higher polarity due to the isoxazole carbonyl group.
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Enhanced steric hindrance from the 3,5-dimethyl substitution.
Comparison with Structural Analogs
Table 3: Bioactivity Comparison of Selected Analogs
| Compound | Molecular Weight | Key Activity | Source |
|---|---|---|---|
| Target compound | 401.86 | Hypothetical DPP-4 inhibition | |
| Y043-2790 (ChemDiv) | 395.89 | Tubulin inhibition | |
| 1-Allyl-4-{(2-methoxyphenyl)... | 370.50 | Unreported |
The target compound’s higher molecular weight and chlorine substitution may enhance target affinity compared to Y043-2790 .
Future Research Directions
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In Vitro Profiling: Validate DPP-4 inhibition kinetics and selectivity over DPP-8/9.
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Solubility Enhancement: Address the current lack of solubility data through prodrug strategies or salt formation.
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Crystallographic Studies: Resolve the crystal structure to optimize binding interactions, following methodologies applied to related heterocycles .
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